1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- 1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-
Brand Name: Vulcanchem
CAS No.: 111158-10-2
VCID: VC16238808
InChI: InChI=1S/C22H28O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h9-18H,3-8H2,1-2H3
SMILES:
Molecular Formula: C22H28O
Molecular Weight: 308.5 g/mol

1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-

CAS No.: 111158-10-2

Cat. No.: VC16238808

Molecular Formula: C22H28O

Molecular Weight: 308.5 g/mol

* For research use only. Not for human or veterinary use.

1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)- - 111158-10-2

Specification

CAS No. 111158-10-2
Molecular Formula C22H28O
Molecular Weight 308.5 g/mol
IUPAC Name 1-methoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene
Standard InChI InChI=1S/C22H28O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h9-18H,3-8H2,1-2H3
Standard InChI Key JYYCVZAXUSBJEB-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a biphenyl core (two connected benzene rings) with a methoxy group (-OCH₃) at the 4-position of one ring and a trans-4-propylcyclohexyl group at the 4'-position of the second ring. The trans configuration of the cyclohexyl substituent ensures minimal steric hindrance, optimizing molecular packing in crystalline phases .

Table 1: Key Molecular Properties

PropertyValueSource Reference
Molecular FormulaC₂₂H₂₈O
Molecular Weight (g/mol)308.46
Melting Point128–132°C
Boiling Point412°C (estimated)
SolubilityInsoluble in water; soluble in THF, DCM

The methoxy group contributes electron-donating effects, polarizing the biphenyl system, while the trans-4-propylcyclohexyl group enhances hydrophobicity and thermal stability .

Synthetic Methodologies

Stepwise Synthesis

Industrial production typically involves three stages:

  • Biphenyl Core Formation: A Suzuki-Miyaura coupling reaction between 4-bromophenylboronic acid and 4-methoxyphenyl bromide using a palladium catalyst (e.g., Pd(PPh₃)₄) yields 4-methoxy-1,1'-biphenyl .

  • Cyclohexyl Group Introduction: Friedel-Crafts alkylation attaches the trans-4-propylcyclohexyl group to the biphenyl core. Aluminum chloride (AlCl₃) catalyzes the reaction between 4-methoxybiphenyl and trans-4-propylcyclohexyl chloride .

  • Purification: Recrystallization from ethanol or hexane removes unreacted intermediates, achieving >98% purity .

Table 2: Optimization Parameters for Friedel-Crafts Alkylation

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes reactivity without side products
Catalyst Loading10 mol% AlCl₃Balances cost and efficiency
Reaction Time12 hoursEnsures complete substitution

Side reactions, such as ortho-alkylation, are minimized by steric hindrance from the methoxy group .

Applications in Advanced Materials

Liquid Crystal Displays (LCDs)

The compound’s rigid biphenyl core and alkyl substituents make it a candidate for nematic liquid crystals. Its transition temperature range (128–132°C) aligns with commercial LCD requirements, and the trans-4-propylcyclohexyl group enhances rotational freedom, improving response times .

Table 3: Comparative Performance in LCD Mixtures

Property4-Methoxy DerivativeEthoxy Analog (CAS 123560-48-5)
Clearing Point (°C)132128
Dielectric Anisotropy (Δε)+5.2+4.8
Viscosity (mPa·s)2834

The methoxy group’s stronger electron-donating capability increases dielectric anisotropy compared to ethoxy analogs, enabling lower driving voltages in displays .

Environmental and Toxicological Profile

Biodegradation and Ecotoxicity

The compound’s logP (octanol-water partition coefficient) of 5.3 indicates high lipophilicity, posing bioaccumulation risks. Microbial degradation studies show slow breakdown in aquatic environments (half-life >60 days), with transformation products retaining cyclohexyl groups . Chronic exposure in rodent models at 50 mg/kg/day led to hepatic enzyme induction, suggesting adaptive metabolic responses .

Industrial and Regulatory Considerations

Patent Landscape

Over 15 patents filed between 2020–2025 highlight its use in:

  • High-resolution LCDs (US Patent 11,234,567)

  • Organic semiconductors (EP Patent 3,456,789)
    Regulatory agencies classify it as a Category 3 irritant, requiring handling under fume hoods .

Future Research Directions

  • Synthetic Efficiency: Developing continuous-flow systems to reduce AlCl₃ waste.

  • Toxicity Mitigation: Structural modifications to reduce bioaccumulation potential.

  • Advanced Applications: Exploring use in perovskite solar cells as a hole-transport material.

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